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molecular formula C10H10N2O B8499601 6-Methoxy-7-methyl-quinazoline

6-Methoxy-7-methyl-quinazoline

Cat. No. B8499601
M. Wt: 174.20 g/mol
InChI Key: FFXFVWCYQPTMKT-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

6-Methoxy-7-methyl-quinazoline (94 mg) was dissolved in N,N-dimethylformamide (5 ml) to prepare a solution, sodium thiomethoxide (376 mg) was added to the solution, and the mixture was stirred at 140° C. for one hr. The solvent was removed by distillation under the reduced pressure, and the residue was purified by thin layer chromatography using chloroform-methanol to give 6-hydroxy-7-methyl-quinazoline (64 mg, yield 73%).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH3:13])[N:9]=[CH:8][N:7]=[CH:6]2.C[S-].[Na+]>CN(C)C=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH3:13])[N:9]=[CH:8][N:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
COC=1C=C2C=NC=NC2=CC1C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
376 mg
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by thin layer chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2C=NC=NC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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